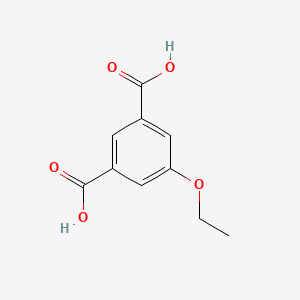

5-Ethoxyisophthalic acid

Description

Significance of 5-Ethoxyisophthalic Acid as a Building Block in Advanced Materials Science

The primary significance of this compound lies in its role as a polydentate ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.net The two carboxylate groups can coordinate with metal ions in various modes, while the ethoxy group provides additional functionality. This trifunctional nature allows for the rational design and assembly of materials with fascinating structures and desirable properties. tandfonline.com

The inclusion of the ethoxy group (-OCH2CH3) at the 5-position of the isophthalate (B1238265) backbone has specific implications for the resulting materials:

Hydrophobicity: The hydrophobic nature of the ethoxy group can enhance the water stability of the MOFs, a crucial factor for practical applications. rsc.org

Tunable Properties: It serves as a versatile building block that, when combined with different metal ions and ancillary ligands, produces materials with tailored functionalities, including fluorescence, phosphorescence, and photocatalytic activity. researchgate.nettandfonline.comtandfonline.comcolab.ws

Research has demonstrated the successful synthesis of various CPs and MOFs using this compound with different metal centers, such as Zinc (Zn(II)), Cadmium (Cd(II)), and Copper (Cu(II)). These materials exhibit a range of structural dimensions, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) supramolecular frameworks. tandfonline.comtandfonline.com For instance, a Zn(II) coordination polymer with a 5-ethoxyisophthalate linker was found to have a two-dimensional layered structure and exhibit strong blue fluorescence. tandfonline.com Similarly, a Cd(II) coordination polymer constructed with this linker formed a 3D supramolecular structure with strong blue emission. tandfonline.com

Table 1: Examples of Coordination Polymers and MOFs based on this compound

| Framework Name/Formula | Metal Ion | Ancillary Ligand | Structural Feature | Observed Property | Reference |

|---|---|---|---|---|---|

| {[Zn(eoip)(bipy)]}n | Zn(II) | 4,4′-bipyridine | 2D layered structure | Strong blue fluorescence | tandfonline.com |

| {[Cd(eoip)(bipy)(H2O)]·H2O}n | Cd(II) | 2,2′-bipyridine | 1D chains forming a 3D supramolecular framework | Strong blue fluorescence | tandfonline.com |

| {[Cd(EtOIPA)(bpp)(H2O)]·2H2O}n | Cd(II) | 1,3-bis(4-pyridyl)propane | 2-fold 3D interpenetrating network | Room temperature phosphorescence | dntb.gov.ua |

| [Cd3(EtOIPA)4(HAD)2]·H2O | Cd(II) | Acridine (B1665455) | Trinucleate Cd(II) based 2D double-layer | Bright yellow emission, high photocurrent density | rsc.orgrsc.org |

| [Zn(5-eto-ip)(biph)]n•2n(EtOH) | Zn(II) | 1,4-bis(1-imidazolyl)benzene | Coordination polymer | Luminescent performance | researchgate.net |

Historical Context and Evolution of Research on this compound

The study of this compound is rooted in the broader history of isophthalic acid and its derivatives. Isophthalic acid itself is a major industrial chemical used in the production of high-performance polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) resins and the fire-resistant material Nomex. wikipedia.org The exploration of substituted isophthalic acids (e.g., with -OH, -NO2, -CH3 groups) as ligands in coordination chemistry has been a logical progression, aiming to fine-tune the properties of resulting materials. researchgate.nettandfonline.com

The synthesis of this compound is typically achieved from more readily available precursors. A common method involves the etherification of dimethyl 5-hydroxyisophthalate with ethyl iodide, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid. cambridge.orgnih.gov

The evolution of research has shifted from creating structurally interesting but passive frameworks to designing functional materials. Early research on isophthalate-based coordination polymers laid the groundwork for understanding how these linkers behave. More recent research, particularly from the late 2010s onwards, has focused on exploiting the specific functionalities of substituted isophthalates. The introduction of the ethoxy group is a prime example of this "functionalization" strategy, where the goal is to imbue the final CP or MOF with specific optical, electronic, or stability characteristics. tandfonline.comrsc.orgtandfonline.comdntb.gov.uarsc.org The development of isophthalic acid derivatives as ligands for biological targets, which began in the late 2000s, also highlights the growing interest in the versatile chemistry of this compound class. nih.govhelsinki.fi

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is vibrant and heavily focused on the development of advanced functional materials. Analysis of recent publications reveals several key trends:

Luminescent Materials and Sensors: A major thrust of current research is the creation of CPs and MOFs that exhibit luminescence (fluorescence or phosphorescence). researchgate.nettandfonline.com These materials are being investigated for applications in chemical sensing, particularly for detecting nitroaromatic compounds, and for the fabrication of light-emitting diodes (LEDs). rsc.orgrsc.orgresearchgate.net For example, a cadmium-based MOF incorporating this compound and acridine was developed as a yellow phosphor that could be coated on a blue LED to produce high-performance white light. rsc.orgrsc.org

Photoresponsive and Optoelectronic Materials: There is a growing interest in materials with photoelectrochemical properties. Researchers have successfully synthesized a MOF host-guest system using this compound that demonstrates a high photocurrent density, making it a candidate for self-driven photodetectors. rsc.orgrsc.org This trend involves creating highly delocalized π-electron channels within the material's structure to enhance charge transport. rsc.org

Mixed-Ligand Systems for Complex Architectures: A common strategy in current research is the use of this compound in combination with various nitrogen-containing ancillary ligands, such as 4,4′-bipyridine, 2,2′-bipyridine, or 1,3-bis(4-pyridyl)propane. tandfonline.comtandfonline.comdntb.gov.ua This mixed-ligand approach allows for greater control over the final structure and properties of the coordination polymer, enabling the construction of intricate 2D and 3D networks. tandfonline.comdntb.gov.ua

Advanced Synthesis Techniques: While many syntheses are performed under hydrothermal or solvothermal conditions, there is also exploration into alternative methods. tandfonline.comcolab.ws Mechanochemical synthesis, such as ball-milling, has been investigated for producing 2D MOFs from this compound, offering a more environmentally friendly, solvent-free route. cambridge.org

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQONHTZYNXJZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667264 | |

| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-61-3 | |

| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethoxyisophthalic Acid

Advanced Synthetic Routes to 5-Ethoxyisophthalic Acid and its Precursors

The formation of this compound primarily begins with its precursor, 5-hydroxyisophthalic acid or its esterified forms like dimethyl 5-hydroxyisophthalate. The synthetic routes focus on the modification of the hydroxyl group and subsequent hydrolysis of the ester groups if present.

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. While this technique is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs) from isophthalic acid derivatives, its application for the direct synthesis of this compound itself is not widely documented.

Instead, related compounds such as 5-aminoisophthalic acid are used as building blocks (ligands) to assemble complex structures with metal ions under hydrothermal conditions. rsc.orgnih.gov For instance, reactions involving 5-aminoisophthalic acid with various metal(II) salts are carried out in water at temperatures around 160°C for several days to promote the crystallization of coordination polymers. nih.gov This demonstrates the stability of the isophthalate (B1238265) core under hydrothermal conditions and its utility in supramolecular chemistry, rather than a method for its own synthesis.

Mechanochemical synthesis involves the use of mechanical energy (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. This approach is recognized as a green chemistry technique due to the reduction or elimination of solvents. However, the application of mechanochemical methods for the synthesis of this compound is not prominently featured in the scientific literature. The primary synthetic routes remain solution-based chemical reactions.

A versatile method for creating complex derivatives from precursors of this compound involves the nucleophilic ring-opening of oxiranes (epoxides). This strategy is particularly effective for introducing longer, functionalized chains at the 5-position by targeting the phenolic hydroxyl group of 5-hydroxyisophthalate.

In one documented approach, dimethyl 5-hydroxyisophthalate is used as the starting nucleophile. nih.gov The reaction with allyl glycidyl (B131873) ether (an epoxide) is conducted in the presence of a base catalyst. The phenolic hydroxyl group attacks one of the carbon atoms of the epoxide ring, causing it to open and form a new ether linkage with a pendant allyl group. This reaction can be performed without a solvent, using the neat reagents. nih.gov The resulting vinyl-terminated derivative can be further functionalized, for example, by oxidizing the terminal double bond to form a 1,2-diol, which adds more hydrophilic groups to the molecule. nih.gov This demonstrates a powerful pathway for creating complex functional molecules from the basic isophthalate framework.

Alkylation and esterification are fundamental reactions for the synthesis and derivatization of this compound.

Alkylation: The defining ethoxy group of this compound is installed via an alkylation reaction, typically a Williamson ether synthesis. The process starts with a precursor such as dimethyl 5-hydroxyisophthalate. researchgate.net The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then reacts with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to form the ether bond. The reaction time for this alkylation depends on the length of the alkyl chain being added, with the ethyl group requiring approximately 18 hours for the reaction to proceed to completion. researchgate.net Following the formation of the ether, the methyl ester groups are hydrolyzed to yield the final this compound.

Esterification: The two carboxylic acid groups of 5-hydroxyisophthalic acid can be converted to esters, a common derivatization to modify solubility or to protect the acid groups during other reactions. A standard procedure is the Fischer esterification, where the acid is refluxed in an alcohol (such as ethanol) with a catalytic amount of a strong acid (like p-toluenesulfonic acid). For example, reacting 5-hydroxyisophthalic acid in ethanol can produce diethyl 5-hydroxyisophthalate in quantitative yield. chemicalbook.com

Derivatization Strategies for Functionalizing this compound

Functionalization strategies primarily target the aromatic ring's 5-position, allowing for the introduction of various side chains that can alter the molecule's physical and chemical properties.

The synthetic route used to produce this compound can be readily adapted to introduce a variety of other alkyl chains at the 5-position. By starting with dimethyl 5-hydroxyisophthalate and using different alkyl halides in the alkylation step, a homologous series of 5-alkoxyisophthalic acids can be synthesized. researchgate.net This method has been successfully used to prepare 5-propoxy, 5-butoxy, and 5-isobutoxy derivatives. researchgate.net A key observation is that the required reaction time increases as the length of the alkyl chain increases. researchgate.net This systematic modification allows for fine-tuning of properties like lipophilicity and steric bulk, which is particularly important when these molecules are used as ligands in the synthesis of coordination polymers. researchgate.net

The table below summarizes various 5-alkoxyisophthalic acids that have been synthesized using this methodology.

| Compound Name | Alkoxy Group | Chemical Formula | Molecular Weight ( g/mol ) |

| 5-Methoxyisophthalic acid | Methoxy (-OCH₃) | C₉H₈O₅ | 196.16 |

| This compound | Ethoxy (-OCH₂CH₃) | C₁₀H₁₀O₅ | 210.18 |

| 5-Propoxyisophthalic acid | n-Propoxy (-O(CH₂)₂CH₃) | C₁₁H₁₂O₅ | 224.21 |

| 5-Butoxyisophthalic acid | n-Butoxy (-O(CH₂)₃CH₃) | C₁₂H₁₄O₅ | 238.24 |

| 5-Isobutoxyisophthalic acid | Isobutoxy (-OCH₂CH(CH₃)₂) | C₁₂H₁₄O₅ | 238.24 |

Synthesis of Propargyl Carbamate-Functionalized Isophthalate Ligands

A notable transformation of a 5-substituted isophthalic acid derivative is the synthesis of 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalic acid, a ligand functionalized with a propargyl carbamate group. This ligand, referred to as 1,3-H2YBDC, is designed to provide a terminal alkyne function, which can be utilized for further chemical modifications, such as the generation of supported gold species for catalytic applications.

The reaction to form the MOF involves reacting the dicarboxylic acid ligand with copper(II) nitrate in refluxing 2-propanol. This synthesis highlights how functional groups can be introduced onto the isophthalate backbone to create tailored ligands for specific applications in materials science.

| Reactants | Product | Key Features of the Product |

|---|---|---|

| 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalic acid (1,3-H2YBDC) and Copper(II) nitrate | [Cu(1,3-YBDC)]·xH₂O MOF | Contains a propargyl carbamate group for further functionalization. Forms a paddlewheel dimeric structure with Cu(II) centers. The carbamate carbonyl oxygen coordinates to the copper center. |

Formation of Related 5-Substituted Isophthalic Acid Derivatives

The synthesis of various 5-substituted isophthalic acid derivatives often begins with a common precursor, dimethyl 5-hydroxyisophthalate. A key synthetic strategy involves the etherification of the hydroxyl group to introduce a range of functionalities.

One such example is the base-catalyzed nucleophilic ring-opening of an epoxide, such as allyl glycidyl ether, by dimethyl 5-hydroxyisophthalate. This reaction can be performed under solvent-free conditions and leads to the formation of adducts with one, two, or three molecules of the ether attached to the phenolic oxygen of the isophthalate. Subsequent hydrolysis of the ester groups yields the corresponding 5-substituted isophthalic acids. These derivatives, bearing ethylene oxide chains with terminal allyl groups, have been explored as non-polymeric capping ligands for metal oxide nanoparticles.

The terminal allyl group on these derivatives can be further functionalized. For instance, oxidation of the double bond can convert the allyl group into a 1,2-diol, introducing more hydrophilic groups into the ligand.

| Starting Material | Reagent | Resulting 5-Substituent | Potential Application |

|---|---|---|---|

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether | -(CH₂CH(OH)CH₂O)n-CH₂CH=CH₂ (n=1, 2, 3) | Capping ligands for metal oxide nanoparticles |

| 5-(allyloxy)isophthalic acid derivative | Oxidizing agent | -(CH₂CH(OH)CH₂OH) | More hydrophilic capping ligands |

Reaction Kinetics and Mechanisms in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues, where an alkoxy group is attached to the 5-position of the isophthalic acid ring, typically proceeds through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion, in this case, the deprotonated form of a 5-hydroxyisophthalate derivative.

The Williamson ether synthesis is a classic S(_N)2 reaction. The mechanism involves the backside attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (e.g., a halide). This is a concerted, single-step process where the C-O bond is formed simultaneously as the C-halide bond is broken. For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary alkyl halides can lead to competing elimination reactions (E2).

Detailed studies combining experimental data, kinetic modeling, and quantum-mechanical calculations have provided deeper insights into the Williamson ether synthesis. These studies have shown that the choice of solvent can significantly impact the reaction's regioselectivity (O-alkylation vs. C-alkylation). For instance, in a study on a similar system, the ratio of O-alkylated to C-alkylated product was found to be 97:3 in acetonitrile, while it was 72:28 in methanol at 298 K. researchgate.net This highlights the role of the solvent in stabilizing or destabilizing the transition states of the competing reaction pathways.

Kinetic models developed from such studies can provide detailed information on reaction rates and energy barriers. Quantum-mechanical calculations help to elucidate the structures of the transition states for the different alkylation pathways. These computational studies can reveal subtle structural differences and the influence of the solvent on the stabilization of various intermediates and transition states, thereby explaining the observed selectivity.

| Factor | Influence on the Reaction |

|---|---|

| Reaction Type | S(_N)2 (Bimolecular Nucleophilic Substitution) |

| Nucleophile | Phenoxide ion (e.g., deprotonated 5-hydroxyisophthalate) |

| Electrophile | Primary alkyl halide (e.g., ethyl iodide for this compound) |

| Solvent Effects | Can significantly influence regioselectivity (O- vs. C-alkylation) and reaction rates. Polar aprotic solvents often favor S(_N)2 reactions. |

| Competing Reactions | E2 elimination, particularly with secondary and tertiary alkyl halides. C-alkylation can also be a side reaction. |

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 5 Ethoxyisophthalic Acid

Design Principles for 5-Ethoxyisophthalic Acid as a Ligand in MOF Synthesis

The rational design of MOFs relies on the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into ordered, extended structures. nih.gov this compound is a valuable component in this approach due to its specific geometric and chemical properties.

In the design of reticular materials, the geometry and connectivity of the organic linkers are of paramount importance. researchgate.net Isophthalic acid derivatives, such as this compound, are bent linkers that can connect metal centers or clusters, known as secondary building units (SBUs), to form frameworks with specific topologies. berkeley.edu The carboxylate groups provide strong coordination to metal ions, forming robust metal-oxygen-carbon clusters that act as rigid and directional nodes within the framework. nih.govberkeley.edu

The use of 5-substituted isophthalates allows for the tuning of the resulting framework's properties. nih.gov The substituent at the 5-position can influence the framework's porosity, flexibility, and functionality. While ligands like terephthalic acid are linear and often lead to well-known structures like MOF-5, the angular nature of isophthalic acids introduces more structural diversity. nih.govnih.gov The design of MOFs using this compound thus leverages the inherent properties of the isophthalate (B1238265) core while introducing the specific influence of the ethoxy group.

The flexibility and polarity of the ethoxyl group in this compound play a crucial role in the dynamic behavior and final structure of the resulting MOFs. The flexibility of organic linkers is a key factor in the phenomenon of "breathing" in MOFs, where the framework can undergo structural changes in response to external stimuli like temperature. mdpi.com

The ethoxy group, with its rotatable C-C and C-O bonds, introduces a degree of conformational flexibility to the ligand. This flexibility can influence the framework's ability to adapt to guest molecules or changes in temperature. Furthermore, the polarity of the ethoxy group can impact the transition temperature of flexible MOFs; more polar linkers generally lead to higher transition temperatures. mdpi.com This is because the polar groups can engage in stronger intermolecular interactions within the framework, affecting the energy required for structural rearrangement. The presence of the ethoxy group can therefore be used to fine-tune the dynamic properties of MOFs for specific applications.

Synthesis and Crystallization of this compound-Based MOFs and Coordination Polymers

The synthesis of MOFs and coordination polymers from this compound typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. The choice of metal ion, solvent, and reaction conditions can lead to a variety of structures with different dimensionalities and properties.

A notable example of a this compound-based MOF is a Cadmium(II) coordination polymer synthesized under hydrothermal conditions. tandfonline.com In this synthesis, Cd(II) acetate (B1210297) is reacted with 5-ethoxy-isophthalic acid (H2eoip) and a co-ligand, 2,2'-bipyridine (bipy). The resulting structure, formulated as {[Cd(eoip)(bipy)(H2O)]·H2O}n, features one-dimensional chains where the carboxylate groups of the 5-ethoxyisophthalate ligand bridge adjacent Cd(II) ions. tandfonline.com These chains are further connected into a three-dimensional supramolecular framework through hydrogen bonding. tandfonline.com The synthesis demonstrates the utility of hydrothermal methods in obtaining crystalline coordination polymers from this compound. tandfonline.com

Table 1: Hydrothermal Synthesis of a Cadmium(II) MOF

| Parameter | Value |

|---|---|

| Metal Salt | Cd(II) acetate |

| Primary Ligand | This compound (H2eoip) |

| Co-ligand | 2,2'-bipyridine (bipy) |

| Synthesis Method | Hydrothermal |

| Resulting Formula | {[Cd(eoip)(bipy)(H2O)]·H2O}n |

The synthesis of Copper(II) MOFs often utilizes isophthalate-based ligands to create paddle-wheel secondary building units (SBUs), where two copper atoms are bridged by four carboxylate groups. While specific examples with this compound are not as prevalent in the provided context, the synthesis of a 2D Copper(II) MOF with the related 5-prop-2-ynoxyisophthalate ligand provides insight into the potential structures. researchgate.net In this case, the reaction of a copper salt with the isophthalic acid derivative at room temperature yielded a 2D framework. researchgate.net It is anticipated that this compound would react with Cu(II) salts under similar solvothermal conditions to form either 2D or 3D frameworks, likely based on the paddle-wheel SBU. researchgate.net The specific reaction conditions, such as solvent and temperature, would be critical in determining the final structure.

Table 2: Examples of Mixed-Ligand MOFs with this compound

| Metal Ion | Primary Ligand | Co-ligand | Resulting Structure |

|---|---|---|---|

| Cd(II) | This compound | 2,2'-bipyridine | 1D chains with 3D supramolecular network tandfonline.com |

Influence of Solvent Systems and Metal Centers on Framework Topology

Research has demonstrated that the combination of the solvent and the metal ion can lead to the formation of distinct structural phases. researchgate.net For instance, in the synthesis of coordination polymers using 5-alkoxy isophthalic acids and first-row transition metals, four different framework types have been identified, with their formation being contingent on the specific metal and solvent used. researchgate.net

The reaction of Co(II) or Zn(II) with this compound (H₂EtOip) can yield different phases depending on the solvent mixture.

Phase A , with the formula M₆(ROip)₅(OH)₂(H₂O)₄·xH₂O, is formed with Cobalt (M=Co) when the R group is ethyl, propyl, or n-butyl, and with Zinc (M=Zn) when the R group is ethyl (R=Et). researchgate.net

Phase B , M₂(ROip)₂(H₂O), is formed with both Co(II) and Zn(II) using various 5-alkoxy isophthalic acids, including the ethoxy derivative. researchgate.net

Phase C , Zn₃(EtOip)₂(OH)₂, and Phase D , Zn₂(EtOip)₂(H₂O)₃, were identified specifically from the reaction of zinc acetate with this compound in water, which yielded a mixture of phases B, C, and D. researchgate.net

This demonstrates that not only the type of metal but also the solvent composition (e.g., water vs. alcohol-water mixtures) plays a crucial role in determining the final crystalline product. researchgate.net This principle is further highlighted in studies with the related 5-methyl isophthalic acid, where reacting it with zinc acetate in aqueous methanol versus aqueous ethanol resulted in vastly different framework structures. nih.gov The metal ion itself, with its specific coordination preferences and ionic radius, is a key determinant of the structure, influencing kinetics and the types of intermediates observed during formation. ox.ac.uk

| Metal Center | Ligand | Solvent System | Resulting Phase/Compound | Reference |

| Co(II) | This compound | Not Specified | Phase A: Co₆(EtOip)₅(OH)₂(H₂O)₄·xH₂O | researchgate.net |

| Zn(II) | This compound | Not Specified | Phase A: Zn₆(EtOip)₅(OH)₂(H₂O)₄·xH₂O | researchgate.net |

| Co(II) or Zn(II) | This compound | Not Specified | Phase B: M₂(EtOip)₂(H₂O) | researchgate.net |

| Zn(II) | This compound | Water | Phase C: Zn₃(EtOip)₂(OH)₂ | researchgate.net |

| Zn(II) | This compound | Water | Phase D: Zn₂(EtOip)₂(H₂O)₃ | researchgate.net |

Structural Elucidation and Topologies of this compound-Based MOFs

Single-Crystal X-ray Diffraction Analysis of MOF Structures

For MOFs derived from substituted isophthalic acids, SC-XRD analysis reveals how the metal ions and organic linkers assemble into complex networks. nih.gov For example, the structures of three MOFs based on a tetrazole-functionalized isophthalic acid ligand, JUC-114, JUC-115, and JUC-116, were all determined and characterized by single-crystal X-ray diffraction. rsc.org The data obtained from SC-XRD are crucial for understanding the relationship between the structure of a MOF and its functional properties, such as gas adsorption or luminescence. nih.gov In some cases, highly porous crystals containing solvent-filled pores may yield diffraction data of limited resolution, necessitating advanced techniques or careful handling to obtain high-quality structural information. rsc.org

Trinucleate Metal Clusters and 2D/3D Network Formation

The structure of MOFs is often described in terms of metal-containing secondary building units (SBUs) connected by organic linkers. In MOFs derived from 5-substituted isophthalic acids, various polynuclear metal clusters serve as these SBUs. For instance, a MOF synthesized from zinc acetate and 5-methyl isophthalic acid features clusters with a Zn₆(OH)₂(CO₂)₁₀(H₂O)₃ composition. nih.gov These SBUs are then interconnected by the isophthalate linkers to form extended networks.

The dimensionality of the resulting framework, whether a 2D layered structure or a 3D network, is dictated by the coordination of the ligand and the geometry of the SBU. researchgate.netrsc.org For example, a cobalt-based MOF with a 5-(hydroxymethyl)isophthalate ligand forms a 3D pillared-layer framework with a (3,6)-connected network, constructed from 3-connected ligands and 6-connected Co(II) centers. nih.gov In another case, the reaction of manganese(II) with 5-methoxy isophthalic acid results in a 3D network with rutile topology, where chains of Mn(CO₂)₂Mn are cross-linked. nih.gov The flexible nature of the this compound ligand allows it to adapt to various coordination environments, facilitating the formation of diverse 2D and 3D architectures. researchgate.netnih.gov

Interpenetrated Crystal Structures

Interpenetration is a common phenomenon in MOF chemistry where two or more independent frameworks grow through one another. This can occur when the void space within a single framework is large enough to accommodate one or more identical frameworks. While specific examples of interpenetration in MOFs synthesized directly from this compound are not prominently detailed in the provided context, the principle is well-established for related structures. For instance, a cobalt-based MOF using the related 5-(hydroxymethyl)isophthalic acid ligand forms a fourfold interpenetrated dia framework. nih.gov

Guest-Free Microporous Architectures

A key feature of many MOFs is their permanent porosity, which is achieved after the removal of the solvent molecules ("guests") that occupy the pores during synthesis. The creation of these guest-free microporous architectures is crucial for applications such as gas storage and separation. nih.gov The process, often termed "activation," typically involves heating the MOF under vacuum to evacuate the pores without causing the framework to collapse. nih.gov

For coordination polymers based on 5-substituted isophthalates, the potential to create vacant coordination sites by removing coordinated solvent molecules is a key strategy for generating active sites for gas binding. nih.gov For example, thermogravimetric analysis can be used to determine the temperature at which solvent molecules are removed. nih.gov The stability of the framework upon desolvation is critical, and successful activation results in a material with an accessible internal surface area and pore volume, which can be quantified by gas adsorption measurements, such as N₂ adsorption at 77 K.

Functional Properties of this compound-Containing MOFs

MOFs constructed from this compound and its derivatives exhibit a range of functional properties stemming from their unique structural and chemical characteristics. These properties include potential applications in gas storage, catalysis, and luminescence.

Gas Storage and Adsorption: Coordination polymers derived from 5-alkoxy isophthalic acids have been investigated for their gas storage capabilities, particularly for nitric oxide (NO), a biologically important molecule. researchgate.netnih.gov The ability to remove coordinated solvent molecules to create open metal sites is a key feature that allows these materials to bind gas molecules. nih.gov MOFs based on related functionalized isophthalic acids have also shown promising selectivity for CO₂ over CH₄, which is relevant for natural gas purification. rsc.orgdocumentsdelivered.comnih.gov

Luminescence and Sensing: Many MOFs, especially those containing d¹⁰ metal ions like Zn(II) and Cd(II) or lanthanide ions, exhibit photoluminescence. rsc.orgrsc.org This property arises from the organic linker (ligand-centered emission) or from metal-to-ligand charge transfer. researchgate.net The luminescence of these materials can be sensitive to the presence of specific molecules, making them attractive candidates for chemical sensors. researchgate.netmdpi.com For instance, the fluorescence of certain MOFs can be "quenched" or enhanced in the presence of nitroaromatic compounds or specific solvent molecules, allowing for their detection. researchgate.netmdpi.com

Catalysis: The uniform and tunable porous structures of MOFs, along with the presence of coordinatively unsaturated metal sites, make them highly effective heterogeneous catalysts. researchgate.netrsc.org MOFs based on substituted isophthalic acids have been shown to catalyze various organic reactions, including the peroxidative oxidation of alcohols and the Henry (nitroaldol) reaction. researchgate.net The catalytic activity can be influenced by the choice of metal center, with copper-based MOFs sometimes showing higher efficiency in oxidation reactions. bath.ac.ukresearchgate.net Furthermore, MOFs can serve as hosts for catalytically active nanoparticles, creating synergistic systems for reactions like biomass conversion. uchicago.edu

| Property | Application | MOF System | Key Finding | Reference |

| Gas Storage | Nitric Oxide (NO) release | Co-containing 5-alkoxy isophthalate MOFs | Materials show potential for NO storage and release. | researchgate.net |

| Gas Separation | CO₂/CH₄ separation | Cu-based MOF with a 5-substituted isophthalic acid | Exhibited commendable selectivity for CO₂ over CH₄. | rsc.org |

| Luminescence | Solid-state lighting | Cd(II) and Zn(II) MOFs with 5-(1H-tetrazol-5-yl)isophthalic acid | Compounds display intense photoluminescence at room temperature. | rsc.org |

| Sensing | Detection of small molecules | Zn-based MOF with 5-(4-pyridyl)-isophthalic acid | Luminescence is sensitive to different organic solvents. | researchgate.net |

| Catalysis | Oxidation of alcohols | Cu(II), Zn(II), and Cd(II) MOFs with 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Frameworks act as heterogeneous catalysts for microwave-assisted alcohol oxidation. | researchgate.net |

Luminescent Properties and Room Temperature Phosphorescence

Metal-organic frameworks constructed from isophthalic acid and its derivatives have demonstrated interesting photoluminescent properties, including room temperature phosphorescence (RTP). RTP is a phenomenon where a material continues to glow after the removal of an excitation source, and it is of significant interest for applications in sensing, imaging, and lighting.

In a study of benchmark RTP MOFs based on zinc metal centers and isophthalic acid (ZnIPA), it was observed that the ratio of RTP to singlet fluorescence decreases with increasing excitation power density kit.edu. For instance, in ZnIPA, the ratio of RTP to fluorescence was 0.58 at an excitation power density of 1.04 mW cm⁻², but it decreased to 0.42 at 52.6 mW cm⁻² kit.edu. This reduction in RTP efficiency at higher excitation power is attributed to triplet-triplet annihilation (TTA) kit.edu. The long lifetime of triplet states allows them to diffuse and annihilate each other at high population densities, whereas the shorter-lived singlet states are less affected kit.edu.

The photoluminescence spectra of ZnIPA, upon excitation at 300 nm, show emission peaks at 366, 464, and 484 nm kit.edu. While direct studies on the RTP of MOFs based on this compound are not widely reported, the behavior of the parent isophthalic acid-based MOF suggests that MOFs constructed from this compound could also exhibit RTP. The ethoxy group, being an electron-donating group, may influence the energy levels of the ligand and, consequently, the photophysical properties of the resulting MOF.

Furthermore, the luminescence of MOFs can be tuned by the choice of the metal center and the organic linker. For example, three-dimensional frameworks based on a similar ligand, 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid, have been synthesized with different metal ions, and their luminescence properties were measured at room temperature rsc.org. Similarly, cadmium and zinc-based MOFs synthesized with 5-(1H-tetrazol-5-yl)isophthalic acid display intense photoluminescence in the solid state at room temperature rsc.org. These findings suggest that the incorporation of this compound into MOF structures could lead to materials with tunable luminescent properties.

Table 1: Luminescent Properties of an Isophthalic Acid-Based MOF

| Property | Value | Conditions |

|---|---|---|

| RTP/Fluorescence Ratio | 0.58 | 1.04 mW cm⁻² excitation |

| RTP/Fluorescence Ratio | 0.42 | 52.6 mW cm⁻² excitation |

| Emission Peaks | 366, 464, 484 nm | 300 nm excitation |

Data for ZnIPA, a benchmark RTP MOF based on isophthalic acid.

Photoelectrochemical Performance and Photodetector Applications

Metal-organic frameworks have emerged as promising materials for photoelectrochemical applications and photodetectors due to their tunable electronic properties, high porosity, and large surface areas rsc.org. The unique and interesting physical and chemical properties of MOFs have attracted extensive attention in a new generation of photoelectric applications nih.gov. Although specific studies on the photoelectrochemical performance of MOFs derived from this compound are limited, the general principles of MOF-based photodetectors can provide insights into their potential.

The performance of MOF-based photodetectors is influenced by the choice of both the metal nodes and the organic linkers nih.gov. The organic linkers can act as light-harvesting antennas, transferring energy to the metal centers, which can then participate in charge separation and transport. The ethoxy group in this compound may modulate the light absorption properties and the electronic band structure of the resulting MOF, which are critical parameters for photodetector performance.

Gas Separation and Adsorption Capabilities

The porous nature of metal-organic frameworks makes them highly suitable for applications in gas separation and adsorption nih.gov. The ability to tune the pore size and chemical functionality of MOFs by selecting appropriate organic linkers is a key advantage in designing materials for specific gas separation tasks nih.gov.

While there is a lack of specific data on MOFs constructed from this compound, studies on related systems provide valuable insights. For instance, two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid have been synthesized and shown to exhibit selective CO₂ gas adsorption over CH₄ rsc.org. This selectivity is attributed to the specific interactions between the gas molecules and the framework.

The well-known MOF-5, which is based on terephthalic acid, has been extensively studied for its gas separation properties. MOF-5 membranes have demonstrated selective permeation for CO₂ over H₂ and N₂ elsevierpure.comresearchgate.net. The separation factor for CO₂/N₂ in MOF-5 membranes can be greater than 60 elsevierpure.comresearchgate.net. The presence of the ethoxy group in this compound could potentially enhance the selectivity towards certain gases due to specific polar or van der Waals interactions.

The adsorption capacity of MOFs is another important aspect of their application in gas separation. The surface area and pore volume of MOFs can be enhanced through various strategies, such as deposition on other materials like silk fibers, which has been shown to improve the removal of certain substances from effluents nih.gov.

Nitrogen Monoxide Storage and Release

Coordination polymers, including MOFs, are being investigated for their potential in the storage and delivery of therapeutic gases like nitric oxide (NO). The use of porous coordination polymers for gas storage is advantageous for medical applications as it allows for targeted delivery without systemic exposure.

A study on coordination polymers derived from 5-substituted isophthalic acids, including 5-methoxyisophthalic acid (a close analog of this compound), has reported on their nitric oxide storage and release properties nih.gov. In this research, samples were dehydrated and then exposed to a nitric oxide atmosphere. The release of NO was triggered by exposure to humid N₂ nih.gov. The amount of NO released was found to be time-sensitive, with measurements taken shortly after loading and after one week nih.gov.

For a zinc-based coordination polymer with 5-methyl isophthalic acid, the NO release was measured to be 115.8 ppb/mg immediately after loading, which decreased to 34.1 ppb/mg after one week nih.gov. Another zinc-based framework with the same ligand released 144.3 ppb/mg initially, which dropped to 28.2 ppb/mg after a week nih.gov. These results indicate that MOFs based on substituted isophthalic acids can store and release nitric oxide, suggesting that MOFs synthesized with this compound could have similar capabilities.

Table 2: Nitric Oxide Release from Zinc-based Coordination Polymers with 5-Methyl Isophthalic Acid

| Compound | Initial NO Release (ppb/mg) | NO Release After 1 Week (ppb/mg) |

|---|---|---|

| Compound 2 | 115.8 | 34.1 |

| Compound 3 | 144.3 | 28.2 |

Data from coordination polymers of 5-substituted isophthalic acids, indicating the potential for NO storage and release.

White Light Emitting Diode Applications

The development of materials for white light emitting diodes (WLEDs) is an active area of research. MOFs are promising candidates for this application due to their tunable luminescent properties. By carefully selecting the organic linker and metal ion, it is possible to generate materials that emit light across the visible spectrum, which can be combined to produce white light.

Lanthanide-based MOFs are particularly interesting for lighting applications due to the sharp and characteristic emission lines of lanthanide ions. A study on lanthanide heterometallic MOFs with 5-iodoisophthalate linkers demonstrated that the luminescent properties can be tuned by varying the metal composition mdpi.com. Specifically, a mixed-metal Gd/Dy MOF was shown to be a promising source of white light emission with a high color purity of 11% mdpi.com. The color purity for standard white light is 0%, so a low value is desirable for WLED applications mdpi.com.

While this study used 5-iodoisophthalate, it highlights the potential of using substituted isophthalic acids, such as this compound, to create MOFs for WLEDs. The ethoxy group could influence the energy transfer from the ligand to the metal center, thereby affecting the emission color and efficiency of the resulting material.

Heteroepitaxial Growth of MOF Crystals Using this compound

Heteroepitaxial growth is a technique used to grow a crystalline film of one material on a crystalline substrate of a different material. This method allows for the fabrication of highly oriented MOF thin films, which are important for their integration into optical and electrical devices nii.ac.jprsc.org. The fabrication of high-quality thin films with controlled crystallographic orientation, closely packed crystals, and smooth surfaces remains a challenge nii.ac.jprsc.org.

The heteroepitaxial growth of MOFs can be achieved on various substrates, including metal hydroxides nii.ac.jprsc.org. For instance, high-quality thin films of Cu-paddlewheel-based pillar-layered MOFs have been fabricated on oriented Cu(OH)₂ thin films nii.ac.jprsc.org. The use of modulators, such as acetate ions, can help to control the crystal morphology and promote uniform nucleation nii.ac.jprsc.org.

While there are no specific reports on the heteroepitaxial growth of MOFs using this compound, the general principles of this technique are applicable. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF film. The use of this compound as a linker could lead to the formation of oriented MOF thin films with unique properties. The ability to grow multiple layers of different MOFs on top of each other, known as MOF-on-MOF growth, further expands the possibilities for creating multifunctional porous coatings nih.gov. This approach relies on the epitaxial matching of the interfaces between the different MOF layers nih.gov.

Supramolecular Assemblies and Architectures Involving 5 Ethoxyisophthalic Acid

Self-Assembly Principles in 5-Ethoxyisophthalic Acid Systems

The self-assembly of 5-alkoxyisophthalic acids, the family to which this compound belongs, is a well-studied process where the final morphology is dictated by a balance of competing non-covalent interactions. The length of the alkoxy chain (CnH2n+1O-) is a critical determinant of the dominant forces driving the assembly. For derivatives with short alkyl chains, such as this compound (where n=2), the supramolecular structure is primarily controlled by hydrogen bonding between the carboxylic acid groups. nih.govresearchgate.net

In contrast, as the alkyl chain length increases, van der Waals forces between the chains begin to dominate, leading to different packing arrangements. nih.govrsc.org The principle can be summarized as a transition from hydrogen bond-dominated structures to van der Waals-dominated structures with increasing chain length. This compound sits firmly in the category where the highly directional and specific nature of hydrogen bonds dictates the primary structural motifs. nih.gov

Table 1: Dominant Intermolecular Forces in the Self-Assembly of 5-Alkoxyisophthalic Acids (CnISA)

| Alkyl Chain Length Category | Example (n-value) | Dominant Interaction | Resulting Structure Characteristics |

|---|---|---|---|

| Short-Chain | Ethoxy (n=2) | Hydrogen Bonding | Highly ordered, predictable networks based on carboxylic acid pairing. |

| Mid-Chain | Hexyloxy (n=6) | Mixed / Solvent-Dependent | Morphologies can be influenced by the crystallization solvent. |

This table provides an interactive overview of how intermolecular forces change with the alkyl chain length in 5-alkoxyisophthalic acids.

Hydrogen Bonding Networks in Supramolecular Structures

Hydrogen bonds are the cornerstone of the supramolecular structures formed by this compound. The two carboxylic acid functional groups on the molecule are potent hydrogen bond donors and acceptors, leading to the formation of robust and predictable patterns. The most common and stable of these patterns is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.net

These dimeric synthons then act as larger building blocks, which can be further interconnected into chains, sheets, or more complex networks. The presence of the ethoxy group can sterically influence the orientation of these synthons, but the primary hydrogen-bonding interactions remain the defining feature of the crystal packing. In co-crystals with other molecules, such as bifunctional aromatic bases, these hydrogen-bonding patterns can be modified to create new supramolecular architectures. rsc.org The strength and directionality of these bonds are fundamental to the field of crystal engineering. mdpi.comnih.gov

Table 2: Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers

| Hydrogen Bond | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

|---|

This interactive table details the typical geometric parameters for the O-H···O hydrogen bonds that form the primary dimeric synthons in isophthalic acid derivatives.

Pi-Pi Stacking Interactions in Molecular Recognition

Pi-pi stacking can occur in several geometries, most commonly face-to-face or parallel-displaced, where the centroids of the aromatic rings are offset. The interaction energy is sensitive to the distance between the rings (typically 3.3–3.8 Å) and their relative orientation. researchgate.net In systems involving derivatives of isophthalic acid, π-stacking has been shown to be a significant stabilizing force. researchgate.netrsc.org For this compound, these stacking interactions contribute to the formation of columnar structures or layered sheets, working in concert with the hydrogen-bonding network to define the final three-dimensional architecture.

Table 3: Characteristics of π-π Stacking Interactions

| Interaction Parameter | Typical Value Range | Significance |

|---|---|---|

| Interaction Energy | -2 to -12 kcal/mol | Contributes significantly to crystal lattice energy. |

| Interplanar Distance | 3.3 - 3.8 Å | Indicates the presence of stacking interactions. |

This interactive table summarizes the key parameters used to identify and characterize π-π stacking interactions in aromatic systems.

Formation of Extended Supramolecular Frameworks

The combination of directional hydrogen bonding and stabilizing π-π stacking interactions enables this compound to form extended supramolecular frameworks. These frameworks can range from one-dimensional (1D) chains and ribbons to two-dimensional (2D) sheets and complex three-dimensional (3D) networks. researchgate.net

Furthermore, this compound is a valuable ligand for the construction of metal-organic frameworks (MOFs). When reacted with metal ions, the carboxylate groups can coordinate to the metal centers, creating nodes that are linked by the organic isophthalate (B1238265) backbone. Studies on coordination polymers of 5-alkoxy isophthalic acids with transition metals have revealed several distinct framework types. For instance, zinc and this compound (EtOip) can form phases such as Zn₃(EtOip)₂(OH)₂ and Zn₂(EtOip)₂(H₂O)₃, each with a unique network topology. researchgate.net These frameworks are of significant interest for applications in gas storage, separation, and catalysis. The structure of these extended frameworks is a direct consequence of the primary bonding and assembly principles discussed in the preceding sections.

Catalytic Applications and Mechanistic Studies of 5 Ethoxyisophthalic Acid and Its Derivatives

5-Ethoxyisophthalic Acid-Based MOFs in Heterogeneous Catalysis

Metal-organic frameworks (MOFs) constructed from this compound linkers and various metal ions or clusters serve as robust heterogeneous catalysts. researchgate.net These materials combine the advantages of homogeneous and heterogeneous catalysis, offering well-defined, accessible active sites within a stable, porous, and recyclable solid framework. The topology and chemical nature of these MOFs can be tuned by selecting different metal centers and synthesis conditions, leading to materials tailored for specific catalytic applications. researchgate.net Coordination polymers based on 5-substituted isophthalate (B1238265) ligands have demonstrated significant potential in catalysis. nih.govsoton.ac.uk

MOFs are recognized for their potential as photocatalysts for the degradation of environmental pollutants, owing to their semiconducting properties and high surface areas which facilitate the absorption of light and interaction with substrates. eurekaselect.com MOFs derived from functionalized isophthalic acids, such as 5-aminoisophthalic acid and 5-hydroxy-2-nitroisophthalic acid, have shown good photocatalytic efficiencies for the degradation of organic dyes like rhodamine B under UV irradiation. researchgate.netsci-hub.se The mechanism typically involves the generation of electron-hole pairs upon photoexcitation of the MOF. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which non-selectively degrade organic pollutants. While specific studies on this compound-based MOFs are emerging, their structural similarity to other photoactive isophthalate MOFs suggests they are promising candidates for water treatment and environmental remediation applications.

The metal nodes within MOFs can function as Lewis acid sites, while uncoordinated functional groups on the organic linkers can act as Brønsted acid sites. This dual acidity is highly valuable for catalyzing a range of organic reactions. For instance, highly porous materials like MOF-5, which contains zinc oxide clusters, have been proven to be efficient heterogeneous catalysts for liquid-phase Friedel-Crafts alkylation reactions. researchgate.netcapes.gov.brjchemrev.com These reactions proceed via Lewis acid activation of the electrophile. MOFs constructed from this compound and zinc are expected to form similar zinc-based secondary building units (SBUs) that can act as Lewis acid centers. researchgate.net The presence of the ethoxy group can modify the pore environment, potentially influencing substrate selectivity and catalytic activity through steric hindrance or electronic effects. Similarly, these Lewis acidic sites are suitable for catalyzing other reactions like the trimethylcyanosilylation of aldehydes, where the metal center activates the carbonyl group.

The production of biodiesel via transesterification of triglycerides and esterification of free fatty acids (FFAs) is a critical area of green chemistry. arpnjournals.org A significant challenge is the presence of FFAs in low-cost feedstocks, which can lead to soap formation and inhibit traditional base catalysts. nih.govresearchgate.net Solid acid catalysts are highly desirable as they can simultaneously catalyze both esterification and transesterification. dntb.gov.ua MOFs based on this compound can be designed to function as solid acid catalysts. The metal nodes (e.g., Zn(II), Co(II)) can act as Lewis acid sites, while any uncoordinated carboxylic acid groups on the linker can provide Brønsted acidity. researchgate.netresearchgate.net This bifunctional nature would make them effective for converting a wide range of feedstocks into biodiesel under heterogeneous conditions, allowing for easy catalyst separation and reuse.

Table 1: Catalytic Applications of MOFs Based on Functionalized Isophthalic Acids This table summarizes various catalytic uses of MOFs derived from 5-substituted isophthalic acid ligands, illustrating the versatility of this class of compounds.

| Ligand | Metal Ion | Application | Catalytic Role | Reference |

|---|---|---|---|---|

| 5-aminoisophthalic acid | Co(II) | Knoevenagel Condensation | Heterogeneous base catalyst | rsc.org |

| 5-aminoisophthalic acid | La(III) | Photocatalytic Degradation (RhB) | Photogeneration of ROS | sci-hub.se |

| 5-hydroxy-2-nitroisophthalic acid | Zn(II) | Photocatalytic Degradation (MB/MV) | Photogeneration of •OH radicals | researchgate.net |

| 5-alkoxy isophthalic acids | Co(II), Zn(II) | Potential for Lewis Acid Catalysis | Metal nodes as active sites | researchgate.net |

Role of this compound Derivatives in Enzyme-Mimicking Catalysis

Enzymes achieve remarkable catalytic efficiency and selectivity by using precisely arranged functional groups within a defined three-dimensional active site. Researchers aim to replicate this strategy by designing synthetic catalysts, or "enzyme mimics". researchgate.net MOFs constructed from this compound derivatives are excellent candidates for creating such biomimetic systems. The well-defined pores of the MOF can act as simplified active site pockets, offering size and shape selectivity for substrates. researchgate.net

The metal centers within the MOF structure can mimic the role of metal ions in metalloenzymes, acting as Lewis acids to activate substrates. rsc.org Simultaneously, the ethoxy group and the carboxylate functionalities of the linker can be positioned to participate in catalysis through hydrogen bonding or by creating a specific hydrophobic or hydrophilic environment within the pores, akin to the amino acid residues in an enzyme's active site. researchgate.net This cooperative action between the metal node and the functionalized linker can lead to enhanced catalytic performance that surpasses the sum of its individual components.

Acid-Catalyzed Reactions and Mechanisms in Related Systems

Materials derived from this compound can facilitate acid-catalyzed reactions through two primary mechanisms: Lewis acid catalysis and Brønsted acid catalysis. rsc.org

Lewis Acid Catalysis: The metal ions (e.g., Zn²⁺, Co²⁺, Mn²⁺) that form the nodes of a MOF are electron-pair acceptors and thus act as Lewis acids. researchgate.net In a reaction such as the esterification of a carboxylic acid with an alcohol, the Lewis acidic metal center can coordinate to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. This is a common mechanism in many organic transformations catalyzed by MOFs. libretexts.org

Brønsted Acid Catalysis: Brønsted acids are proton donors. In MOFs synthesized from this compound, Brønsted acidity can arise from several sources. Coordinated water molecules polarized by the metal center can become more acidic and donate a proton. More significantly, if the framework contains defects or terminal linkers, uncoordinated carboxylic acid groups (-COOH) from the isophthalic acid backbone can act as powerful Brønsted acid sites. In the same esterification example, a proton from a Brønsted acid site can protonate the carbonyl oxygen, which similarly activates the carbonyl carbon for nucleophilic attack. libretexts.org

Table 2: Comparison of Potential Acidic Sites in this compound MOFs This table outlines the types of acid catalysis possible with these materials and the mechanisms involved.

| Site Type | Origin | Mechanism of Action | Example Reactions |

|---|---|---|---|

| Lewis Acid | Metal nodes (e.g., Zn²⁺, Co²⁺) | Electron pair acceptor; activates electrophiles by coordination. | Friedel-Crafts Alkylation, Carbonyl Additions |

| Brønsted Acid | Uncoordinated -COOH groups, coordinated H₂O | Proton donor; activates electrophiles by protonation. | Esterification, Hydration of Alkenes |

Strategic Functionalization for Catalytic Site Generation

The functional group at the 5-position of the isophthalic acid ring is not merely a passive component but a strategic tool for designing and tuning catalytic sites. The choice of this group dictates the chemical environment within the MOF pores and can be used to introduce specific functionalities.

The ethoxy group in this compound, for example, creates a relatively hydrophobic environment within the MOF channels. researchgate.net This can be advantageous for reactions involving nonpolar substrates, as it can enhance substrate binding and concentration within the pores, leading to higher reaction rates.

By replacing the ethoxy group with other functionalities, the catalytic properties can be systematically altered. For instance, using 5-aminoisophthalic acid introduces a basic amino group (-NH₂) that can act as a Brønsted base or a hydrogen-bond donor. rsc.org MOFs built with this linker have been successfully employed as heterogeneous catalysts for reactions like the Knoevenagel condensation. rsc.org Introducing a sulfonic acid group (-SO₃H) would create a strong Brønsted acid catalyst suitable for a different set of reactions. This "plug-and-play" approach, where the core isophthalate structure is retained while the peripheral functional group is varied, allows for the rational design of catalysts with tailored properties for specific chemical transformations. nih.govnih.gov

Pharmacological and Biological Research of 5 Ethoxyisophthalic Acid Derivatives

Synthesis and Biological Evaluation of Substituted Isophthalic Acid Derivatives

The synthesis of substituted isophthalic acid derivatives often begins with commercially available starting materials, which are then modified to introduce various functional groups. A common precursor is dimethyl 5-hydroxyisophthalate, which can be functionalized at the hydroxyl group. For instance, a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl (B131873) ether has been employed to synthesize allyl-terminated adducts. Subsequent hydrolysis of the ester groups yields the corresponding di-acid.

The biological evaluation of these derivatives has revealed a range of activities. While specific data on 5-ethoxyisophthalic acid derivatives is limited in publicly available research, studies on structurally similar isophthalic acid derivatives provide valuable insights. For example, certain derivatives have been investigated for their potential as coatings for metal oxide nanoparticles in biomedical applications. The synthesis of these compounds is often straightforward, allowing for the generation of a library of derivatives for biological screening.

Table 1: Synthesis of 5-Substituted Isophthalic Acid Derivatives

| Starting Material | Reagent | Reaction Type | Product | Reference |

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether | Nucleophilic oxirane ring-opening | Allyl-terminated adducts | |

| Allyl-terminated adduct | NaOH, then acid | Hydrolysis | 5-substituted isophthalic acid |

Anti-Inflammatory and Analgesic Properties of Related Isophthalic Acid Derivatives

Research into the pharmacological effects of isophthalic acid derivatives has uncovered their potential as anti-inflammatory and analgesic agents. While direct studies on this compound are not extensively documented, the broader class of isophthalic acid derivatives has shown promise. For instance, derivatives of isatin, a compound structurally related to phthalic acid, have been reviewed for their anti-inflammatory and analgesic properties. These compounds are known to interact with cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.

Similarly, studies on other related carboxylic acid derivatives, such as those of ibuprofen, have demonstrated that modification of the carboxylic acid moiety can lead to enhanced anti-inflammatory and analgesic activities. The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as carrageenan-induced paw edema in rats. The analgesic properties are typically assessed through methods like the acetic acid-induced writhing test and the hot plate test in mice.

Table 2: Anti-inflammatory Activity of Related Isatin Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | Reference |

| VIIc (5-chloro substituted) | 100 | 65 | |

| VIId (5-bromo substituted) | 100 | 63 | |

| Indomethacin (Standard) | 10 | 70 |

Cyclooxygenase Inhibition by Phenoxy Acetic Acid Derivatives (Related to Isophthalic Acid)

The mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. Phenoxy acetic acid derivatives, which are structurally related to isophthalic acids, have been a focus of research for developing selective COX-2 inhibitors. The selective inhibition of COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the phenoxy acetic acid scaffold influence COX-1 and COX-2 inhibition. These studies have shown that the nature and position of substituents on the phenyl ring are critical for both potency and selectivity. For example, the presence of specific groups at the ortho, meta, and para positions can significantly alter the inhibitory activity against COX-2. This knowledge is crucial for the rational design of new and more effective anti-inflammatory agents.

Investigation of Antitumor and Antimicrobial Activities of Related Compounds

The therapeutic potential of isophthalic acid derivatives extends to oncology and infectious diseases. Various derivatives have been synthesized and evaluated for their antitumor and antimicrobial properties.

In the realm of anticancer research, certain phthalimide (B116566) derivatives have been shown to exhibit significant antitumor activity against various cancer cell lines, with IC50 values in the micromolar range. For example, a study on tetrabromophthalimide derivatives identified compounds with potent inhibitory effects on tubulin polymerization, leading to apoptosis in cancer cells.

Regarding antimicrobial activity, polyhalo isophthalonitrile derivatives have demonstrated strong inhibition of Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for some of these compounds were found to be comparable to standard antimicrobial agents like norfloxacin (B1679917) and fluconazole. Furthermore, derivatives of 4-hydroxyisophthalaldehyde (B183874) have also been synthesized and shown to possess antimicrobial and antifungal activity.

Table 3: Antitumor Activity of a Substituted Naphthoquinone Derivative (PD9)

| Cell Line | IC50 (µM) | Reference |

| DU-145 (Prostate) | 1-3 | |

| MDA-MB-231 (Breast) | 1-3 | |

| HT-29 (Colon) | 1-3 |

Table 4: Antimicrobial Activity of a Polyhalo Isophthalonitrile Derivative (3j)

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.5 | |

| Bacillus cereus | 0.4 | |

| Candida albicans | 0.5 |

Development of Barbituric Acid Derivatives for Bio-Applications (Structural Analogs)

Barbituric acid and its derivatives, which can be considered structural analogs of isophthalic acid derivatives due to their cyclic structure with carbonyl groups, have a long history in medicine and continue to be a subject of intense research. These compounds are known for their wide range of biological activities, including sedative, hypnotic, anticonvulsant, and anesthetic effects.

The synthesis of barbituric acid derivatives can be achieved through various methods, often involving the condensation of a malonic acid derivative with urea. For instance, 5-aminoisophthalic acid can be used as a starting material to synthesize azo-derivatives of barbituric acid. The pharmacological effects of barbiturates are largely dependent on the nature of the substituents at the 5-position of the pyrimidine (B1678525) ring. This structural feature allows for extensive modification to tune the biological activity of these compounds for various therapeutic applications.

Sensing and Biosensor Applications Using this compound Derived Materials

In recent years, materials derived from isophthalic acid and its analogs have found applications in the field of chemical sensing and biosensing. These applications often leverage the ability of these molecules to form organized structures, such as metal-organic frameworks (MOFs), or to act as fluorescent probes.

Advanced Spectroscopic Characterization and Elucidation of 5 Ethoxyisophthalic Acid and Its Assemblies

X-ray Diffraction (XRD) Techniques for Structural Characterization

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. In the context of 5-ethoxyisophthalic acid, single-crystal XRD analysis has been instrumental in characterizing the intricate three-dimensional networks of its coordination polymers.

When this compound (H2eoip) reacts with metal ions, it forms metal-organic frameworks (MOFs) with distinct crystalline phases. For instance, the reaction of zinc acetate (B1210297) with this compound can yield a mixture of different phases, including Phase A (M6(ROip)5(OH)2(H2O)4·xH2O), Phase B (M2(ROip)2(H2O)), Phase C (Zn3(EtOip)2(OH)2), and Phase D (Zn2(EtOip)2(H2O)3). researchgate.net The formation of these phases is highly dependent on the solvent system used during synthesis. researchgate.net

Single-crystal XRD studies have revealed detailed structural information about these phases. For example, a zinc(II) coordination polymer with 5-ethoxyisophthalate, {[Zn(eoip)(bipy)]}n (where bipy = 4,4'-bipyridine), has been synthesized and its crystal structure determined. researchgate.net The analysis of coordination polymers derived from other 5-substituted isophthalic acids, such as 5-methoxyisophthalic acid, further illustrates the structural diversity that can be achieved, ranging from 0D discrete complexes to 1D chains and 2D networks. nih.gov These studies demonstrate that the final architecture is influenced by the choice of metal ion and auxiliary ligands. nih.gov

Table 1: Crystallographic Data for Selected 5-Substituted Isophthalic Acid Coordination Polymers

| Compound | Formula | Crystal System | Space Group | Ref. |

| Phase A (M=Zn, R=Et) | Zn6(EtOip)5(OH)2(H2O)4·xH2O | Monoclinic | P2/n | researchgate.net |

| {[Zn(eoip)(bipy)]}n | C17H14N2O4Zn | - | - | researchgate.net |

| [Cu2(μ2-mia)2(phen)2(H2O)2]·2H2O | C46H36Cu2N4O14 | - | - | nih.gov |

| [Mn(μ3-mia)(phen)]n | C21H13MnN2O4 | - | - | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the study of this compound and its derivatives, FTIR is used to confirm the coordination of the carboxylate groups to the metal centers and to identify other characteristic vibrations.

The IR spectra of coordination polymers containing 5-substituted isophthalates show characteristic bands for the carboxylate groups. researchgate.net The positions of these bands can indicate the coordination mode of the carboxylate (e.g., monodentate, bidentate, bridging). For instance, in the IR spectrum of a coordination polymer, the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands corresponding to the symmetric and asymmetric stretches of the coordinated carboxylate group are key indicators of framework formation.

In the characterization of metal-organic frameworks constructed from ligands similar to this compound, such as 5-(bis(4-carboxybenzyl)amino)isophthalic acid, IR spectroscopy has been used alongside elemental analysis and single-crystal X-ray diffraction to confirm the structure of the resulting frameworks. rsc.orgresearchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy in Photophysical Property Studies

Ultraviolet-Visible (UV/Vis) spectroscopy is employed to investigate the electronic transitions within a molecule and to determine its photophysical properties. For materials involving this compound, UV/Vis spectroscopy can provide insights into their light-absorbing capabilities, which is particularly relevant for applications such as photocatalysis.

Studies on metal-organic frameworks derived from related isophthalic acid ligands have shown that these materials can exhibit photocatalytic activity for the degradation of dyes under visible light irradiation. rsc.orgresearchgate.net The bandgap of these materials, which can be estimated from their UV/Vis absorption spectra, is a critical parameter in determining their photocatalytic efficiency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the synthesis and purity of this compound and its precursors.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy group, and the methyl protons of the ethoxy group, with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. These spectra are crucial for verifying the successful alkylation of the starting material, dimethyl 5-hydroxyisophthalate, to form the ethoxy derivative. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) in Photoelectrochemical Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrochemical properties of materials, particularly at interfaces. While direct EIS studies on this compound are not detailed in the provided context, this technique is highly relevant for analyzing the performance of materials derived from it in applications such as photoelectrochemical cells or sensors. EIS can provide information about charge transfer resistance and other interfacial phenomena, which are critical for understanding the efficiency of photoactive materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For coordination polymers of this compound, XPS can be used to confirm the presence of the constituent elements (carbon, oxygen, and the metal) and to determine the oxidation state of the metal ions within the framework. This information is complementary to that obtained from XRD and can be crucial for understanding the electronic structure and reactivity of the material.

Time-Resolved Luminescence Spectroscopy

Time-resolved luminescence spectroscopy is used to study the excited-state dynamics of luminescent materials. This technique is particularly valuable for characterizing the photophysical properties of metal-organic frameworks, especially those containing lanthanide ions or organic linkers that exhibit fluorescence or phosphorescence.

For MOFs derived from isophthalate-based ligands, time-resolved luminescence can provide information on the lifetime of the excited state, which is important for applications in sensing, lighting, and photocatalysis. For instance, luminescent and redox-active Mn(II)-organic frameworks based on 5-iodoisophthalic acid have been studied, highlighting the potential for tuning the photophysical properties of such materials. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Ethoxyisophthalic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-ethoxyisophthalic acid, DFT calculations can elucidate its fundamental electronic properties, which are crucial for understanding its reactivity and potential applications.

DFT studies on similar molecules, such as isophthalic acid and other benzoic acid derivatives, have been performed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netvjst.vn For this compound, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain accurate results for its geometry and electronic structure. researchgate.net

Key electronic properties that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are critical parameters that determine the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the benzene ring and the oxygen atoms of the ethoxy and carboxylic acid groups, while the LUMO would also be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and ethoxy groups, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. researchgate.net For this compound, NBO analysis can be used to study the delocalization of electron density and the nature of the hydrogen bonding interactions in its dimeric or polymeric forms.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests it is more reactive. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Related to the molecule's ability to donate electrons. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Related to the molecule's ability to accept electrons. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Docking Simulations in Pharmacological Studies of Derivatives